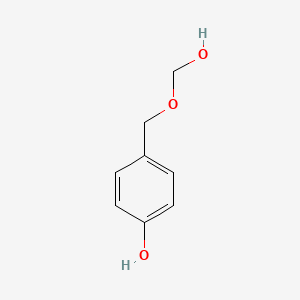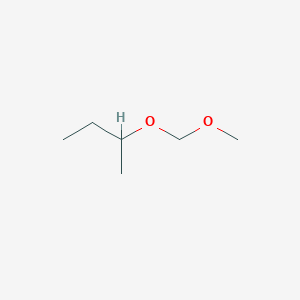
2-(Methoxymethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethoxy)butane is an organic compound with the molecular formula C6H14O2. It is a type of ether, characterized by the presence of a methoxy group (-OCH3) and a methoxymethoxy group (-OCH2OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)butane can be achieved through several methods. One common approach involves the protection of 1,3-diols at the more hindered hydroxy group. For example, 3-(Methoxymethoxy)-1-butanol can be synthesized by reacting 1-acetoxy-3-(methoxymethoxy)butane with methanol in the presence of potassium carbonate . This reaction typically takes place at room temperature and involves the formation of an intermediate chloromethyl ether acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the potential toxicity of intermediates like chloromethyl ether acetate. The process involves multiple steps, including the protection of hydroxy groups and subsequent reactions to introduce the methoxymethoxy functionality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(Methoxymethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethoxy)butane involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Methanol: The simplest methoxy compound.
Dimethyl ether: Another simple ether with two methoxy groups.
Anisole: Contains a methoxy group attached to a benzene ring.
Vanillin: A more complex molecule with a methoxy group.
Uniqueness
2-(Methoxymethoxy)butane is unique due to its specific structural arrangement, which includes both a methoxy and a methoxymethoxy group. This combination provides distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
91508-78-0 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
2-(methoxymethoxy)butane |
InChI |
InChI=1S/C6H14O2/c1-4-6(2)8-5-7-3/h6H,4-5H2,1-3H3 |
Clave InChI |
XGWWYGIQJRUZSB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


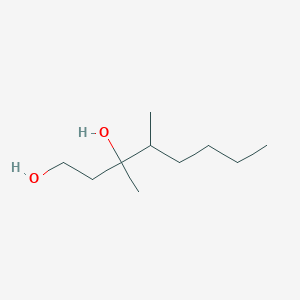
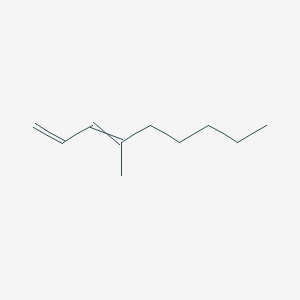
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

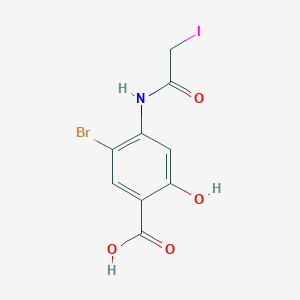
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
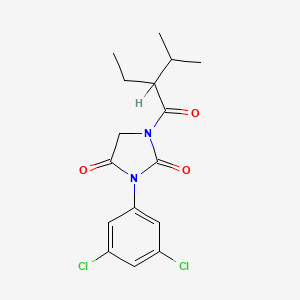
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
